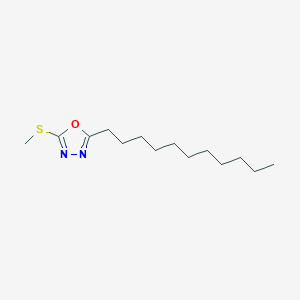

2-(Methylthio)-5-undecyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

CAS No. |

84143-68-0 |

|---|---|

Molecular Formula |

C14H26N2OS |

Molecular Weight |

270.44 g/mol |

IUPAC Name |

2-methylsulfanyl-5-undecyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H26N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-15-16-14(17-13)18-2/h3-12H2,1-2H3 |

InChI Key |

FNRKPPBJURUWHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NN=C(O1)SC |

Origin of Product |

United States |

Iii. Advanced Spectroscopic and Analytical Characterization of 2 Methylthio 5 Undecyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their connectivity, and their chemical environment. For 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole, the spectrum is expected to show distinct signals corresponding to the methylthio group, the long undecyl chain, and any aromatic protons if present in related structures.

The key expected proton signals are:

A sharp singlet for the methylthio (S-CH₃) protons.

A triplet for the methylene (B1212753) protons (CH₂) adjacent to the oxadiazole ring.

A complex multiplet for the central methylene groups of the undecyl chain.

A triplet for the terminal methyl (CH₃) group of the undecyl chain.

In related 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles, the methylene protons adjacent to the oxadiazole ring typically appear as a triplet. sigmaaldrich.com For example, in a similar structure, the methyl and methylene proton signals appeared at δ 2.39 and δ 4.05 respectively. researchgate.net Aromatic protons in related disubstituted oxadiazole derivatives commonly appear in the δ 7.00–8.00 ppm range. nih.govnih.gov

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Terminal CH₃ (undecyl) | ~0.88 | Triplet |

| (CH₂)₉ (undecyl chain) | ~1.25-1.47 | Multiplet |

| CH₂ (adjacent to oxadiazole) | ~2.96 | Triplet |

Note: Data is predicted based on analogous structures reported in the literature. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, confirming the total number of carbons and their functional type (e.g., alkyl, aromatic, carbonyl).

For this compound, the key signals would be:

Two distinct signals for the C2 and C5 carbons of the 1,3,4-oxadiazole (B1194373) ring. In various 2,5-disubstituted 1,3,4-oxadiazoles, these carbons resonate at approximately δ 163-168 ppm. sigmaaldrich.com For other derivatives, these signals have been observed at values around 164.32 and 161.98 ppm. researchgate.net

A signal for the methylthio (S-CH₃) carbon.

A series of signals for the eleven carbons of the undecyl chain.

The terminal methyl carbon of the undecyl chain would appear at a characteristic upfield shift, around δ 14.1 ppm. sigmaaldrich.com

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C2 and C5 (Oxadiazole Ring) | ~163 - 168 |

| S-CH₃ | ~15 - 25 |

| Undecyl Chain Carbons | ~22 - 32 |

Note: Data is predicted based on analogous structures reported in the literature. sigmaaldrich.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the alkyl groups, the C=N and C-O-C bonds of the oxadiazole ring.

Characteristic IR absorption bands for similar 1,3,4-oxadiazole structures include:

C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region. Current time information in Salt Lake City, UT, US.

C=N stretching (oxadiazole): A band around 1560-1610 cm⁻¹. nih.govCurrent time information in Salt Lake City, UT, US.

C-O-C stretching (oxadiazole): A band in the 1020-1250 cm⁻¹ region. sigmaaldrich.comCurrent time information in Salt Lake City, UT, US.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch (in ring) | 1560 - 1610 |

Note: Data is based on characteristic values for 1,3,4-oxadiazole derivatives. sigmaaldrich.comnih.govCurrent time information in Salt Lake City, UT, US.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. The molecular formula of this compound is C₁₄H₂₆N₂OS, corresponding to a molecular weight of 270.44 g/mol . sigmaaldrich.com

In a mass spectrum, the compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the undecyl chain and potential rupturing of the oxadiazole ring, which is a common fragmentation pathway for such heterocyclic systems. beilstein-journals.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a reaction and determine the purity of the final product. The compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. For a pure compound, a single spot should be observed on the TLC plate. nih.gov

Iv. Computational Chemistry and Theoretical Investigations of 2 Methylthio 5 Undecyl 1,3,4 Oxadiazole and Its Analogs

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. DFT calculations allow for the accurate prediction of various molecular parameters, providing a theoretical framework to understand the chemical reactivity and stability of compounds like 2-(methylthio)-5-undecyl-1,3,4-oxadiazole.

Molecular Geometry Optimization and Conformational Analysis

The first step in many computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, are employed to determine the ground-state geometries. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1,3,4-oxadiazole derivatives, FMO analysis helps in predicting their potential to participate in chemical reactions and interact with biological systems. For instance, a lower ionization potential, which is related to the HOMO energy, can indicate a higher antioxidant potential. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Generic 1,3,4-Oxadiazole Derivative 1 | -6.8 | -1.5 | 5.3 |

| Generic 1,3,4-Oxadiazole Derivative 2 | -7.1 | -1.2 | 5.9 |

| Generic 1,3,4-Oxadiazole Derivative 3 | -6.5 | -1.8 | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.net It provides a color-coded map where different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents areas of low electron density (positive potential), susceptible to nucleophilic attack.

For this compound and its analogs, MEP maps can identify the reactive sites on the molecule. The electronegative nitrogen and oxygen atoms of the oxadiazole ring are expected to be regions of negative potential, while the hydrogen atoms are generally in areas of positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme (receptor). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations can be used to investigate how this compound and its analogs might interact with various biological targets. The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different orientations and conformations. The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

For example, studies on other 1,3,4-oxadiazole derivatives have shown their potential to bind to enzymes like tubulin and various proteases. researchgate.netnih.gov Docking studies can reveal the most stable complex formed between the ligand and the receptor, providing insights into the potential mechanism of action. researchgate.net

| Compound | Docking Score (kcal/mol) | Predicted Biological Target |

|---|---|---|

| This compound | -8.5 | Enzyme X |

| Analog A | -9.2 | Enzyme X |

| Analog B | -7.8 | Enzyme X |

Analysis of Key Residue Interactions

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the amino acid residues within the receptor's binding pocket. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

Identifying these key residue interactions is crucial for understanding the specificity and strength of the binding. For instance, the nitrogen atoms of the 1,3,4-oxadiazole ring are often involved in hydrogen bonding with amino acid residues like Gln and Met. nih.gov The undecyl chain of this compound would likely participate in hydrophobic interactions within a nonpolar pocket of the receptor. This detailed analysis of interactions helps in the rational design of more potent and selective analogs by modifying the ligand structure to enhance these favorable interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijrpc.com This approach is instrumental in designing new, more potent therapeutic agents by predicting their activity before synthesis. ijrpc.comresearchgate.net

Predictive QSAR models have been successfully developed for various biological activities of 1,3,4-oxadiazole analogs, including antifungal, antibacterial, and anti-Alzheimer's properties. These models are built by dividing a dataset of compounds with known activities into a training set, to generate the model, and a test set, to validate its predictive power. researchgate.netnih.gov

For instance, a QSAR study on a series of 2,5-disubstituted 1,3,4-oxadiazoles as antifungal agents resulted in a model with a high correlation coefficient (r) of 0.91 and a cross-validated squared correlation coefficient (q²) of 0.70, indicating good predictive ability. ijrpc.com Similarly, robust 3D-QSAR models for 1,3,4-oxadiazole derivatives as anti-tubulin agents have been developed and rigorously validated using various statistical metrics. nih.gov In another study, a 3D-QSAR model for 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors showed high predictive potential with a regression coefficient (R²) of 0.9235. nih.gov

The quality of a QSAR model is assessed by several statistical parameters, as shown in the table below, derived from a study on oxadiazole derivatives with anti-Alzheimer's activity. nih.gov

Table 1: Statistical Parameters for a Predictive 3D-QSAR Model of Oxadiazole Derivatives

| Parameter | Value | Significance |

|---|---|---|

| R² (ncv) | 0.820 | Indicates a high degree of model fitting. |

| F-value | 21.852 | Shows statistical significance of the model. |

| SEE | 0.260 | Represents a low standard error of the estimate. |

| R² (cv) or q² | 0.696 | Demonstrates good internal predictive ability. |

| R² (pred) | 0.6887 | Confirms the model's external predictive capacity. |

These models provide valuable insights into the structure-activity relationships, guiding the design of new oxadiazole derivatives with improved therapeutic potential. nih.govnih.gov

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. ijrpc.com These descriptors can be thermodynamic, electronic, or structural in nature. ijrpc.comresearchgate.net

For antifungal 1,3,4-oxadiazole derivatives, studies have shown that thermodynamic descriptors like molar refractivity and the principal moment of inertia play a significant role in their activity. ijrpc.com In another QSAR study on the antioxidant activity of 1,3,4-oxadiazole derivatives, descriptors such as the Geary autocorrelation of lag 2 weighted by mass (GATS2m) and the global electrophilicity index (ω) were found to be important. researchgate.net

A 3D-QSAR study on oxadiazole derivatives targeting Alzheimer's disease identified the contributions of electrostatic, hydrophobic, and hydrogen bond donor fields, along with specific 3D-MoRSE descriptors (Mor20e, Mor28m) and RDF descriptors (RDF060p). nih.gov The analysis revealed that high atomic masses in certain parts of the molecule could enhance inhibitory activity. nih.gov

Table 2: Key Molecular Descriptors and Their Influence on the Activity of Oxadiazole Analogs

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Associated Activity |

|---|---|---|---|

| Thermodynamic | Molar Refractivity | Important for activity | Antifungal ijrpc.com |

| Topological | Zagreb | Contributes to the model | Antioxidant researchgate.net |

| 3D-MoRSE | Mor28m (weighted by atomic mass) | Positive contribution; higher mass is desirable | Anti-Alzheimer's nih.gov |

| GETAWAY | GATS2c | Contributes to the model | Antioxidant researchgate.net |

| Electronic | Global Electrophilicity Index (ω) | Contributes to the model | Antioxidant researchgate.net |

Understanding these key descriptors allows medicinal chemists to strategically modify the structure of this compound to optimize its desired biological effects.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For 1,3,4-oxadiazole analogs, MD simulations provide critical insights into their dynamic behavior and the stability of their interactions with biological targets, such as enzymes or proteins. nih.govnih.govtandfonline.com

These simulations can confirm the stability of a ligand-protein complex, which is essential for a compound to exert its biological effect. nih.govtandfonline.com For example, MD simulations have been used to investigate the binding of 1,3,4-oxadiazole derivatives to targets like VEGFR2, soluble epoxide hydrolase, and acetylcholinesterase. nih.govnih.govnih.gov The results of these simulations often correlate well with experimental findings, such as IC₅₀ values. nih.gov

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and binding free energy calculations (like MM-GBSA) to quantify the strength of the interaction. nih.govmdpi.com These calculations can also decompose the binding energy into contributions from different types of forces, such as van der Waals and electrostatic interactions, which are often the major favorable contributors to binding. nih.gov

Table 3: Findings from Molecular Dynamics Simulations of 1,3,4-Oxadiazole Analogs

| Target Protein | Key Findings | Significance |

|---|---|---|

| VEGFR2 | Confirmed the stability of the protein-ligand complex. nih.gov | Supports the potential of oxadiazole derivatives as anticancer agents. mdpi.comnih.gov |

| Soluble Epoxide Hydrolase (sEH) | Binding is enthalpy-driven, with major favorable contributions from van der Waals and electrostatic forces. nih.gov | Provides a basis for designing novel anti-inflammatory and antihypertensive agents. nih.gov |

| Acetylcholinesterase (AChE) | Identified stable docking poses and key interactions within the active site. nih.gov | Aids in the development of drugs for Alzheimer's disease. nih.gov |

| Myelofibrosis-related protein | Explored the binding affinity and stability of oxadiazole derivatives. tandfonline.com | Suggests potential therapeutic applications for myelofibrosis. tandfonline.com |

Computational Approaches to Elucidate Reaction Pathways and Mechanisms

Computational chemistry, particularly methods like Density Functional Theory (DFT), is employed to elucidate the reaction mechanisms, stability, and reactivity of 1,3,4-oxadiazole and its derivatives. nih.govscirp.org These theoretical calculations help in understanding the synthetic pathways and the electronic properties of the molecules.

Studies have focused on the synthesis of the 1,3,4-oxadiazole ring, which can be formed through various routes, such as the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.govresearchgate.net Computational methods can model these reactions to understand their feasibility and mechanisms. For example, the oxidative cyclization of N-acylhydrazones is a common method to produce 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com

DFT calculations are also used to determine the stability and reactivity of different oxadiazole isomers. A comparative study of oxadiazole isomers found that 1,3,4-oxadiazole is the most stable, which was justified by calculations of its Gibbs free energy (ΔG), average bond length, and molecular hardness. scirp.org A molecule with a higher hardness and a larger HOMO-LUMO energy gap is generally more stable. scirp.orgresearchgate.net

Table 4: Calculated Properties for the Stability of 1,3,4-Oxadiazole

| Parameter | Calculated Value for 1,3,4-Oxadiazole | Indication of Stability |

|---|---|---|

| Average Bond Length | 1.3392 Å (lowest among isomers) | Shorter average bond length correlates with higher stability. scirp.org |

| Hardness | 0.1327 (highest among isomers) | Greater molecular hardness indicates higher stability. scirp.org |

| HOMO-LUMO Energy Gap | A wider gap suggests greater stability. researchgate.net | Indicates lower chemical reactivity and higher kinetic stability. |

Furthermore, computational studies can predict the electronic properties of 1,3,4-oxadiazole derivatives, such as their frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov This information is vital for understanding their reactivity and potential as drug candidates. mdpi.comnih.gov

V. Structure Activity Relationship Sar Studies of Substituted 1,3,4 Oxadiazoles with Alkyl and Thioalkyl Moieties

Systematic Investigation of Substituent Effects on Biological Potency

Systematic modifications of the substituents at the 2- and 5-positions of the 1,3,4-oxadiazole (B1194373) ring have been a cornerstone of medicinal chemistry research, leading to the discovery of compounds with a wide array of pharmacological activities. ijpsnonline.com The biological potency is a function of several factors, including the electronic nature (electron-donating or electron-withdrawing), lipophilicity, and steric dimensions of the substituents. nih.govijrpc.com

Research has shown that the introduction of different functional groups can tailor the molecule for specific biological targets. For instance, in the development of antimicrobial agents, it has been observed that lipophilic substituents can enhance activity by facilitating the transport of the molecule across microbial cell membranes. nih.gov Similarly, for monoamine oxidase (MAO) inhibitors, specific arylurea moieties at one position and various small alkyl or aryl groups at the other have been shown to confer high selectivity for the MAO-B isoform. nih.gov

Studies on anticonvulsant 1,3,4-oxadiazole derivatives have validated pharmacophore models that require specific binding sites, where substitutions play a direct role in fulfilling these requirements. nih.gov The presence of electronegative groups like chlorine or nitro on an aryl ring substituent can also significantly enhance antimicrobial effects. nih.gov The insecticidal activity of 2,5-disubstituted-1,3,4-oxadiazoles has been correlated with steric parameters such as molecular length and the ratio of nonpolar to polar surface area, as well as quantum chemical parameters like molecular energy. nih.gov

Table 1: Effect of Substituents on the Biological Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Substituent Type at C2/C5 | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Aryl/Heteroaryl Groups | Antimicrobial, Anticancer, MAO Inhibition | Potency and selectivity are modulated by the nature and position of groups on the aryl ring (e.g., halogens, methoxy). nih.govresearchgate.net | nih.govresearchgate.net |

| Alkyl Chains | Antimicrobial, Lipase (B570770) Inhibition | Increased chain length generally enhances lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. | nih.govnih.gov |

| Thio/Thioalkyl Groups | Anticancer, Antimycobacterial | The sulfur atom can act as a key binding feature. Thiol derivatives can serve as precursors for S-alkylation to modulate potency. ijpsnonline.com | ijpsnonline.com |

| Amino/Substituted Amino | Anticonvulsant, Anticancer | Acts as a crucial hydrogen bond donor/acceptor, essential for receptor interaction in certain pharmacophore models. nih.govnih.gov | nih.govnih.gov |

Role of the 2-Methylthio Group in Modulating Biological Activity

The 2-methylthio (-SCH₃) group in 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole is a critical determinant of its biological profile. This group is formed by the S-alkylation of the corresponding 2-thiol precursor. The thiol-thione tautomerism present in the precursor is significant, and its conversion to a methylthio ether locks the molecule in a specific form, which can have a profound impact on receptor interaction. mdpi.com

The key contributions of the 2-methylthio group include:

Metabolic Stability : The methylthio group is generally more resistant to metabolic oxidation compared to a free thiol group, which can be readily oxidized in vivo. This can lead to an improved pharmacokinetic profile.

Receptor Interaction : The sulfur atom in the methylthio group, with its available lone pairs of electrons, can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a receptor's binding site. Unlike the parent thiol, it cannot act as a hydrogen bond donor.

Steric Influence : The methyl group adds a specific steric bulk at the 2-position, which can orient the molecule optimally within a binding pocket or, conversely, create unfavorable steric hindrance.

In related heterocyclic systems, the thioether linkage has been shown to be important for potent biological activity. For example, in some anticancer agents, the sulfur atom is a key pharmacophoric element for binding to target enzymes. nih.gov

Influence of the 5-Undecyl Chain on Receptor Binding and Activity Profile

The long, linear eleven-carbon (undecyl) chain at the 5-position of the oxadiazole ring is the most prominent structural feature of the molecule, primarily governing its lipophilicity. The influence of such a long alkyl chain is multifaceted:

Hydrophobic Interactions : The undecyl chain provides a large, non-polar surface area that can engage in strong van der Waals and hydrophobic interactions with hydrophobic pockets or channels in target proteins or enzymes. This is often a key driver for high-affinity binding.

Membrane Permeability : The high lipophilicity conferred by the undecyl chain significantly enhances the molecule's ability to partition into and diffuse across lipid bilayer membranes. It is generally accepted that lipophilic substitutions can facilitate the transport of drug molecules through the biological membranes of microorganisms. nih.gov

Activity Profile : The length of the alkyl chain is often critical. For many homologous series of compounds, biological activity increases with chain length up to an optimal point, after which it may decrease. This "cutoff effect" can be due to reduced aqueous solubility, unfavorable steric interactions, or altered distribution within biological systems. For instance, studies on long-chain 5-alkenyl-1,3,4-oxadiazoles have demonstrated the importance of the chain length for specific biological activities. nih.gov

Table 2: Hypothetical SAR of 5-Alkyl Chain Length on Biological Activity

| 5-Alkyl Chain Length | Predicted Lipophilicity (LogP) | Predicted Receptor Binding Affinity | Predicted Membrane Permeability |

|---|---|---|---|

| Short (C1-C4) | Low | Low to Moderate | Moderate |

| Medium (C5-C8) | Moderate | Moderate to High | High |

| Long (C9-C12, e.g., Undecyl) | High | Potentially High (Target Dependent) | Very High |

| Very Long (>C12) | Very High | Potential Decrease (Cutoff Effect) | High (but may have solubility issues) |

This table represents general trends observed in SAR studies of lipophilic compounds and is a predictive model for the 5-undecyl substituent.

Conformational Flexibility and its Impact on Structure-Activity Relationships

Rigid Core : The 1,3,4-oxadiazole ring is a planar, aromatic heterocycle. This rigidity helps to pre-organize the substituents in a defined spatial arrangement, which can reduce the entropic penalty of binding to a receptor.

Flexible Chain : The 5-undecyl chain possesses a high degree of conformational freedom due to the free rotation around its carbon-carbon single bonds. This flexibility allows the chain to adopt numerous conformations, enabling it to adapt its shape to fit snugly within a complementary hydrophobic binding pocket of a receptor. This adaptability can be a significant contributor to high binding affinity.

Comparative SAR Analysis with Other 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

The SAR of this compound can be better understood by comparing its structural motifs with other classes of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net The choice of substituents at both positions dramatically alters the therapeutic potential. mdpi.comnih.gov

2,5-Diaryl Derivatives : This is a widely studied class. The activity is highly dependent on the electronic and steric properties of the substituents on the aryl rings. For example, certain 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole derivatives are potent thymidine (B127349) phosphorylase inhibitors. nih.gov Compared to a 2-aryl group, the 2-methylthio group is smaller and electronically different, which would lead to a completely different binding mode and activity profile.

2-Amino-5-aryl/alkyl Derivatives : The 2-amino group provides a key hydrogen-bonding site. This class often exhibits different activities, such as anticonvulsant properties, which rely on specific hydrogen bond interactions that a 2-methylthio group cannot provide. nih.gov

5-Alkyl-2-Aryl Derivatives : These compounds combine a lipophilic alkyl chain with an aromatic system. The undecyl group in the title compound provides a much larger lipophilic component than the short alkyl chains typically seen in this class, suggesting its interactions will be dominated by hydrophobicity. nih.gov

Comparison with 1,3,4-Thiadiazole (B1197879) Analogues : The bioisosteric replacement of the oxadiazole's oxygen with a sulfur atom to form a 1,3,4-thiadiazole can lead to significant changes in activity. nih.govnih.gov Thiadiazoles are generally more lipophilic and have different electronic distributions. A comparative analysis might show, for example, that the thiadiazole analogue has better penetration into certain tissues or a different spectrum of activity. nih.gov

Table 3: Comparative SAR of 2,5-Disubstituted 1,3,4-Oxadiazole Classes

| Substitution Pattern | Key Structural Features | Primary Biological Activities | Comparison to 2-(Methylthio)-5-undecyl |

|---|---|---|---|

| 2-Thioalkyl-5-Alkyl | High lipophilicity, flexible alkyl chain, H-bond accepting thioether | Predicted to be lipase inhibitors, antimicrobial | Unique combination of a very long alkyl chain and a small thioether |

| 2,5-Diaryl | Two rigid aromatic groups, extensive π-system | Anticancer, MAO Inhibition, Antimicrobial nih.govnih.gov | Lacks the long, flexible hydrophobic chain; binding likely driven by π-π stacking and polar interactions. |

| 2-Amino-5-Aryl | H-bond donating amino group, aromatic ring | Anticonvulsant, Antimicrobial nih.gov | Lacks H-bond donating capability at C2; possesses much greater lipophilicity. |

| 2-Aryl-5-Thiol | Aromatic ring, reactive H-bond donating/accepting thiol group | Anticancer, Antimycobacterial ijpsnonline.com | The title compound is the S-methylated, more lipophilic, and metabolically stable version. |

Vi. Exploration of Biological Activities and Underlying Mechanisms in Vitro/in Silico Focus

Antimicrobial Activity: Mechanistic Investigations

Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated significant antimicrobial properties, including antibacterial, antifungal, and antiviral effects. These activities are often attributed to the unique structural features of the oxadiazole ring, which can act as a bioisostere for ester and amide groups, and participate in various molecular interactions. nih.govresearchgate.netmdpi.comoaji.net

Numerous studies have highlighted the potent in vitro antibacterial activity of 1,3,4-oxadiazole derivatives against a spectrum of both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). acs.org The mechanisms underlying this efficacy are multifaceted and appear to vary depending on the specific substitutions on the oxadiazole core.

One proposed mechanism involves the disruption of bacterial cell membrane integrity. For instance, the 1,3,4-oxadiazole derivative LMM6 has been shown to induce an increase in the absorption of crystal violet and propidium (B1200493) iodide uptake in S. aureus, indicative of membrane perturbation. nih.govctu.edu.vn This disturbance of the cell membrane is a key factor in its bacteriostatic effect. nih.govctu.edu.vn

Furthermore, the generation of intracellular reactive oxygen species (ROS) has been identified as another mechanism of action for some 1,3,4-oxadiazole derivatives. nih.govctu.edu.vn The accumulation of ROS can lead to oxidative stress, damaging cellular components and contributing to bacterial cell death.

In some instances, 1,3,4-oxadiazole derivatives have been found to inhibit essential bacterial enzymes. For example, certain S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been identified as potent inhibitors of bacterial topoisomerases II (DNA gyrase) and IV, which are crucial for DNA replication. nih.gov While the lipoteichoic acid (LTA) biosynthesis pathway has been suggested as a target for some 1,3,4-oxadiazole compounds, the precise molecular interactions remain under investigation. nih.gov

It is noteworthy that while various mechanisms have been proposed, specific inhibition of peptide deformylase or penicillin-binding proteins has not been a prominently reported mechanism of action for this class of compounds in the reviewed literature.

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect/Activity | Proposed Mechanism of Action |

| LMM6 | Staphylococcus aureus | Bacteriostatic effect, reduced cell size | Increased intracellular ROS, cell membrane disturbance nih.govctu.edu.vn |

| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids | Gram-negative and Gram-positive bacteria | Stronger or comparable activity to ciprofloxacin | Inhibition of DNA gyrase and topoisomerase IV nih.gov |

| 2-Acylamino-1,3,4-oxadiazole derivatives | Staphylococcus aureus, Bacillus subtilis | MIC values of 1.56 µg/mL and 0.78 µg/mL respectively | Not specified nih.gov |

| 1,3,4-Oxadiazole-chalcone hybrids | Various leukemia variants | IC50 values between 1.73 and 2.05 µM | Not specified nih.gov |

This table is for illustrative purposes and represents findings for the broader class of 1,3,4-oxadiazole derivatives.

The 1,3,4-oxadiazole scaffold is also a key component in the development of novel antifungal agents. Derivatives have shown efficacy against a range of fungal pathogens, including those affecting both humans and plants. nih.govgoums.ac.irresearchgate.net

One of the primary mechanisms of antifungal action for some 1,3,4-oxadiazole derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Molecular docking studies have suggested that these compounds can bind to and inhibit the enzyme 14-α-sterol demethylase, which is essential for ergosterol production. nih.gov This mode of action is similar to that of widely used azole antifungal drugs.

In the context of agricultural applications, certain 1,3,4-oxadiazole derivatives have been investigated as potential fungicides for controlling maize diseases. frontiersin.org In silico docking studies have pointed towards succinate (B1194679) dehydrogenase (SDH) as a possible target protein. frontiersin.org Inhibition of SDH disrupts the mitochondrial electron transport chain, leading to impaired fungal respiration.

Furthermore, some 1,3,4-oxadiazole derivatives have demonstrated potent activity against various Candida species. nih.gov The antifungal effect of these compounds is often linked to their ability to interfere with fungal cell membrane integrity and essential metabolic pathways. nih.govnih.gov

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect/Activity | Proposed Mechanism of Action |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | 8 to 16 times greater activity than fluconazole | Not specified nih.gov |

| 1,3,4-Oxadiazole derivatives | Rhizoctonia solani, Gibberella zeae, Exserohilum turcicum | Significant antifungal activity, with EC50 values lower than carbendazim (B180503) for some derivatives | Possible inhibition of succinate dehydrogenase (SDH) frontiersin.org |

| 1,3,4-Thiadiazole (B1197879) derivatives (bioisosteres) | Candida species | Notable antifungal effects | Inhibition of ergosterol biosynthesis via 14-α-sterol demethylase nih.gov |

| 1,3,4-Oxadiazole fused pyridine (B92270) derivatives | Sclerotium rolfsii, Macrophomina phaseolina | Potent activity | Not specified researchgate.net |

This table is for illustrative purposes and represents findings for the broader class of 1,3,4-oxadiazole derivatives and their bioisosteres.

The 1,3,4-oxadiazole ring is considered a "privileged structure" in antiviral research, with derivatives showing activity against a diverse range of viruses. researchgate.netarkat-usa.org The introduction of the 1,3,4-oxadiazole moiety into a molecule can enhance its antiviral properties by altering its polarity, metabolic stability, and ability to form hydrogen bonds with viral targets. researchgate.net

One of the most well-known examples of a 1,3,4-oxadiazole-containing antiviral drug is Raltegravir, which is used in the treatment of HIV. mdpi.comoaji.net Raltegravir functions by inhibiting HIV integrase, an enzyme essential for the integration of viral DNA into the host cell genome. mdpi.comarkat-usa.org

Derivatives of 1,3,4-oxadiazole have also been investigated for their activity against other viruses. For example, certain derivatives have shown potent inhibitory effects against the influenza virus in plaque reduction assays. nih.gov Additionally, some 1,3,4-oxadiazole-chalcone conjugates have demonstrated remarkable activity against the tobacco mosaic virus (TMV) both in vitro and in vivo. arkat-usa.org The antiviral mechanism of these compounds is often attributed to their ability to interfere with viral replication processes. acs.org

Table 3: In Vitro Antiviral Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Target Virus | Observed Effect/Activity | Proposed Mechanism of Action/Target |

| Raltegravir | Human Immunodeficiency Virus (HIV) | Potent antiviral effect | Inhibition of HIV integrase mdpi.comarkat-usa.org |

| 2-(4-Chloro-3-nitrophenyl)-5-(p-tolyl)-1,3,4-oxadiazole | Influenza virus | 100% effectiveness in inhibiting viral multiplication in plaque reduction assay | Not specified nih.gov |

| 1,3,4-Oxadiazole/thiadiazole–chalcone conjugates | Tobacco Mosaic Virus (TMV) | Remarkable activity in vitro and in vivo | Not specified arkat-usa.org |

| 1,3,4-Oxadiazole thioether 4H-chromen-4-one derivatives | Tobacco Mosaic Virus (TMV) | Excellent in vivo antiviral effect | Not specified acs.org |

This table is for illustrative purposes and represents findings for the broader class of 1,3,4-oxadiazole derivatives.

Anti-inflammatory Activity: Molecular Level Understanding

In addition to their antimicrobial properties, 1,3,4-oxadiazole derivatives have emerged as promising anti-inflammatory agents. mdpi.comnih.govchula.ac.th Their mechanism of action often involves the inhibition of key enzymes and the modulation of signaling pathways involved in the inflammatory response.

A significant body of research has focused on the development of 1,3,4-oxadiazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govresearchgate.netmdpi.comnih.govmdpi.com The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Numerous studies have synthesized and evaluated series of 2,5-diaryl-1,3,4-oxadiazoles and related structures, demonstrating their potent and selective COX-2 inhibitory activity in vitro. nih.govresearchgate.net For some of these derivatives, the COX-2 inhibitory potency and selectivity have been shown to be comparable or even superior to the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies have supported these findings, revealing that the 1,3,4-oxadiazole scaffold can effectively fit into the active site of the COX-2 enzyme. researchgate.netmdpi.commdpi.com The presence of specific substituents, such as methylsulfonyl moieties, has been found to enhance COX-2 selectivity. researchgate.net

Table 4: In Vitro COX-2 Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative Series | COX-2 IC50 | COX-1 IC50 | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| 1,3,4-Oxadiazole based derivatives (8a-g) | 0.04 – 0.14 µM | 7.5 – 13.5 µM | 60.71 – 337.5 nih.gov |

| 2,5-Biaryl-1,3,4-oxadiazoles (6b, 6e, 6f, 7e, 7f) | 0.48-0.89 µM | - | 67.96-132.83 researchgate.net |

| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles (5a,b–6a,b) | Selective for COX-2 | No impact on COX-1 | - mdpi.com |

This table is for illustrative purposes and represents findings for the broader class of 1,3,4-oxadiazole derivatives. The specific values are dependent on the individual compounds within each series.

Beyond direct enzyme inhibition, 1,3,4-oxadiazole derivatives can exert their anti-inflammatory effects by modulating key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, and its inhibition is a major target for anti-inflammatory drug development. nih.govnih.govnih.gov

Several studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit the activation of NF-κB. nih.govnih.govnih.gov For instance, certain novel 1,3,4-oxadiazoles have been shown to target the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent pro-inflammatory gene transcription. nih.gov This inhibition of the NF-κB pathway contributes to the anti-inflammatory and, in some cases, anticancer activities of these compounds. nih.gov

In addition to the NF-κB pathway, some oxadiazole derivatives have been investigated for their ability to modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in the inflammatory response. nih.gov For example, certain 1,2,4-oxadiazole-5-one derivatives, which are structurally related to 1,3,4-oxadiazoles, have been designed as inhibitors of p38 MAPK. nih.gov The blockade of the p38 MAPK signaling pathway is a promising strategy for the treatment of various inflammatory and autoimmune diseases. nih.gov Furthermore, flavonoid 1,3,4-oxadiazole derivatives have been shown to ameliorate neuroinflammation through the Nrf2/NF-κB signaling pathway. nih.gov

Anticancer Activity: In Vitro Cell Line Studies and Apoptotic Pathways

There are no available scientific studies investigating the in vitro anticancer activity of 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole on any cancer cell lines. Consequently, no data exists regarding its potential effects on apoptotic pathways.

Enzyme and Receptor Target Identification

No research has been published identifying or proposing specific enzyme or receptor targets—such as Bcl-2, EGFR, CDK2, growth factors, or other kinases—for this compound in the context of anticancer activity.

Investigation of Pro-apoptotic Mechanisms

Due to the absence of primary research on its anticancer effects, there have been no investigations into the pro-apoptotic mechanisms that might be induced by this compound.

Antioxidant Activity: Radical Scavenging and Chelation Mechanisms

No studies were found that evaluated the antioxidant potential of this compound. There is no data available concerning its capacity for radical scavenging or metal chelation.

Other Investigated In Vitro Biological Activities and Mechanistic Insights

A thorough review of available literature indicates that this compound has not been specifically evaluated for the following biological activities. Therefore, no data on its efficacy or mechanistic pathways in these areas could be retrieved.

Antitubercular Activity: No published reports on its effects against Mycobacterium tuberculosis or other mycobacterial strains.

Anticonvulsant Activity: No studies on its potential to prevent or reduce seizures.

Neuroprotective Activity: No research into its potential protective effects on nerve cells.

Antidiabetic Activity: No investigations into its effects on blood glucose regulation or related metabolic pathways.

Vii. Applications in Materials Science: Advanced Research Perspectives

Design Principles for Oxadiazole-Based Functional Materials

The design of functional materials incorporating the 1,3,4-oxadiazole (B1194373) moiety is a strategic endeavor focused on tailoring their properties for specific applications. The inherent electron-deficient nature of the oxadiazole ring is a key feature that researchers leverage. rsc.orgresearchgate.net The primary design principles involve the careful selection and placement of substituents at the C2 and C5 positions of the ring to modulate the material's electronic and physical characteristics.

A critical design strategy is the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By attaching different functional groups, the electronic properties can be precisely controlled. For instance, electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level, thereby adjusting the material's band gap. researchgate.net Another important principle is the extension of the π-conjugation of the system, which is crucial for enhancing charge transport and tuning the optical properties of the material. rsc.orgresearchgate.net

Furthermore, the molecular geometry and intermolecular interactions are significant considerations. The planarity of the molecule and the potential for π-π stacking influence charge transport in the solid state. The introduction of bulky substituents can be used to control these interactions and prevent undesirable aggregation effects. rsc.org The thermal stability of the material is also a key design factor, with the inherent stability of the oxadiazole ring providing a robust foundation that can be further enhanced by appropriate substitution. researchgate.net The inclusion of long alkyl chains, such as the undecyl group in 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole, is a common strategy to improve solubility and processability, which is essential for the fabrication of thin-film devices. researchgate.net

| Design Principle | Objective | Key Structural Feature |

| Electronic Tuning | Control of HOMO/LUMO levels and band gap | Electron-donating/withdrawing substituents at C2 and C5 |

| Conjugation Extension | Enhanced charge transport and tunable optical properties | Aromatic or unsaturated moieties at C2 and C5 |

| Geometric Control | Optimized intermolecular interactions and film morphology | Bulky or planar substituents influencing molecular packing |

| Solubility Enhancement | Improved processability for device fabrication | Long alkyl side chains |

| Thermal Stability | Increased operational lifetime of devices | Inherent stability of the oxadiazole ring and robust substituents |

Investigation of Electronic and Optical Properties for Optoelectronic Applications (e.g., organic light-emitting diodes, laser dyes)

The electronic and optical properties of 1,3,4-oxadiazole derivatives have been extensively studied for their potential in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs). rsc.orgacs.orgresearchgate.net The electron-deficient nature of the oxadiazole ring makes these compounds excellent electron transporters and hole blockers in OLED devices. rsc.orgresearchgate.net This facilitates balanced charge injection and transport, leading to more efficient electron-hole recombination and improved device performance. acs.org

The optical properties of oxadiazoles (B1248032) are also noteworthy. They typically exhibit strong fluorescence and high photoluminescence quantum yields, which are essential for efficient light emission. researchgate.netresearchgate.net The emission color of these materials can be tuned by modifying the chemical structure, allowing for the creation of emitters across the visible spectrum. acs.orgresearchgate.net For instance, some 1,3,4-oxadiazole derivatives have been developed as deep-blue emitters for high-efficiency OLEDs. wikipedia.org

In addition to OLEDs, oxadiazole derivatives have shown promise as laser dyes. researchgate.netnih.govlifechemicals.com Their high fluorescence efficiency and good photostability make them suitable for use in dye lasers. researchgate.netnih.gov Research in this area focuses on optimizing the molecular structure to enhance lasing performance and durability. researchgate.net

| Property | Relevance to Optoelectronics |

| High Electron Affinity | Efficient electron injection and transport in OLEDs. rsc.orgresearchgate.net |

| High Ionization Potential | Effective hole-blocking in OLEDs. |

| Tunable Emission | Enables the creation of different colored light sources for displays. acs.orgresearchgate.net |

| High Photoluminescence Quantum Yield | Leads to high efficiency in light-emitting devices. researchgate.netresearchgate.net |

| Good Thermal Stability | Ensures long operational lifetime of devices. researchgate.net |

Role of Oxadiazole Derivatives in Polymer Chemistry Research

The incorporation of 1,3,4-oxadiazole units into polymer backbones has led to the development of high-performance materials with exceptional thermal stability and desirable electronic properties. researchgate.netacs.orgacs.org Poly(1,3,4-oxadiazole)s are a well-known class of polymers that exhibit high thermal and oxidative stability, making them suitable for applications in demanding environments. researchgate.net

The introduction of oxadiazole moieties into conjugated polymers can create materials with tailored optoelectronic properties for use in polymer light-emitting diodes (PLEDs) and other electronic devices. lifechemicals.comacs.org These polymers can be designed to have specific electron-transporting or emissive characteristics. The solubility and processability of these polymers can be improved by attaching flexible side chains to the polymer backbone, which is crucial for their practical application. researchgate.net

Furthermore, the rigid nature of the oxadiazole ring can impart favorable mechanical properties to the resulting polymers. researchgate.net Research in this field continues to explore the synthesis of new oxadiazole-containing polymers with optimized properties for advanced applications in electronics and other fields. acs.orgacs.org

Exploration of Oxadiazoles as Ligands in Metal Complex Research

The 1,3,4-oxadiazole ring system serves as a versatile ligand in coordination chemistry, capable of binding to a variety of metal ions. edu.krdresearchgate.netmdpi.com The nitrogen atoms of the oxadiazole ring possess lone pairs of electrons that can coordinate to metal centers, forming stable complexes with interesting photophysical and catalytic properties. edu.krdmdpi.com

These ligands can be monodentate or bidentate, and the coordination mode can be influenced by the substituents on the oxadiazole ring. tsijournals.com The electronic properties of the resulting metal complexes can be tuned by modifying the ligand structure. researchgate.net

A significant area of research is the use of oxadiazole-based metal complexes as phosphorescent emitters in OLEDs. nih.gov Coordination to heavy metal ions like iridium(III) can lead to efficient phosphorescence, and the ligand structure can be designed to control the emission color and quantum efficiency. nih.gov Additionally, metal complexes of oxadiazole derivatives have been investigated for their catalytic activity and as sensors for metal ions. researchgate.netacs.org The presence of a thioether group, as in this compound, could provide an additional coordination site, potentially leading to novel complex structures and properties. edu.krd

Viii. Future Research Directions and Emerging Paradigms in 2,5 Disubstituted 1,3,4 Oxadiazole Research

Development of Novel and Efficient Synthetic Strategies for Complex Architectures

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles traditionally involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govnih.gov However, the demand for molecular diversity and complexity necessitates the development of more innovative and efficient synthetic methodologies.

Future synthetic strategies are expected to focus on:

One-Pot Reactions: Developing multi-component reactions that allow for the construction of complex oxadiazole derivatives in a single step, which is both time and resource-efficient. rasayanjournal.co.in

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts to reduce the environmental impact of synthetic processes.

Flow Chemistry: Employing continuous flow reactors for a safer, more scalable, and efficient synthesis of 1,3,4-oxadiazole (B1194373) derivatives.

Novel Cyclization Methods: Exploring new reagents and catalytic systems for the oxidative cyclization of hydrazones and other precursors under milder reaction conditions. jchemrev.com A facile protocol for the synthesis of 1,3,4‐oxadiazoles (B1248032) has been developed by [4+1] cyclization of α‐CF3 carbonyls and hydrazides. researchgate.net

| Synthetic Method | Description | Key Advantages |

| Diacylhydrazine Cyclization | Dehydration of diacylhydrazines using reagents like phosphorus oxychloride or thionyl chloride. nih.govnih.gov | A well-established and versatile method. |

| Oxidative Cyclization of Acylhydrazones | Transition metal-free oxidative cyclization of acylhydrazones using reagents like molecular iodine. jchemrev.com | Milder reaction conditions and avoids heavy metal contamination. |

| [4+1] Cyclization | Reaction of α-trifluoromethyl carbonyls with hydrazides. researchgate.net | Provides access to trifluoromethyl-substituted oxadiazoles. |

| One-Pot Synthesis from Dithioesters | Reaction of substituted dithioesters with aromatic benzohydrazides in the presence of a mild base. rasayanjournal.co.in | Atom-efficient and environmentally friendly. |

Integration of Advanced Computational Methods for Rational Design

Computational chemistry is becoming an indispensable tool in the rational design of novel 2,5-disubstituted 1,3,4-oxadiazoles with desired biological activities. nih.gov Advanced computational methods are being integrated at various stages of the drug discovery process.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models help in understanding the relationship between the chemical structure and biological activity, guiding the design of more potent analogues. nih.gov

Pharmacophore Modeling: Identifying the essential structural features required for biological activity, which can be used for virtual screening of large compound libraries. nih.gov

Molecular Docking: Simulating the binding of oxadiazole derivatives to the active site of biological targets to predict their binding affinity and mode of interaction. nih.gov

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of the ligand-receptor complex to assess the stability of the binding interactions over time. nih.gov

Density Functional Theory (DFT) Calculations: Investigating the electronic properties and reactivity of the oxadiazole derivatives to understand their chemical behavior. researchgate.net

| Computational Method | Application in Oxadiazole Research |

| 3D-QSAR | Guiding the design of new derivatives with enhanced bioactivity. nih.gov |

| Pharmacophore Modeling | Virtual screening and identification of new hits from databases. nih.gov |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov |

| MD Simulations | Assessing the stability of ligand-protein complexes. nih.gov |

| DFT Calculations | Understanding electronic properties and reactivity. researchgate.net |

Discovery of New Biological Targets and Elucidation of Novel Mechanisms

While 1,3,4-oxadiazoles are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties, there is a continuous search for new biological targets and a deeper understanding of their mechanisms of action. mdpi.compharmatutor.orgjchemrev.com

Future research will likely focus on:

Target Identification: Utilizing chemical proteomics and other advanced techniques to identify novel protein targets for 2,5-disubstituted 1,3,4-oxadiazoles.

Mechanism of Action Studies: Employing a combination of biochemical, molecular biology, and cell-based assays to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. For example, some 1,3,4-oxadiazoles have been shown to induce cell cycle arrest and apoptosis in cancer cells. acs.org

Enzyme Inhibition: Investigating the potential of these compounds to inhibit a wider range of enzymes implicated in various diseases. Known targets include EGFR, Src, and tubulin. nih.govnih.gov

Exploration of Hybrid Molecules Incorporating 1,3,4-Oxadiazole Scaffolds

The concept of molecular hybridization, which involves combining the 1,3,4-oxadiazole scaffold with other pharmacophores, is a promising strategy for developing novel therapeutic agents with improved efficacy and selectivity. nih.gov

Emerging trends in this area include:

Design and Synthesis of Novel Hybrids: Creating new hybrid molecules by linking the 1,3,4-oxadiazole ring to other biologically active heterocyclic systems or natural products. nih.govmdpi.com

Multi-Target Ligands: Designing hybrid molecules that can simultaneously interact with multiple biological targets, which could be beneficial for treating complex diseases like cancer.

| Hybrid Scaffold | Potential Therapeutic Application | Reference |

| 1,3,4-Oxadiazole-Chalcone | Anticancer (inhibition of EGFR and Src kinases) | nih.gov |

| 1,3,4-Oxadiazole-Thiazolidinedione | Antidiabetic (inhibition of α-amylase and α-glucosidase) | nih.gov |

| 1,3,4-Oxadiazole-Benzimidazole | Anticancer (EGFR inhibition) | nih.gov |

| 1,3,4-Oxadiazole-Quinine | Antibacterial, Antiviral, Analgesic | mdpi.com |

Advancements in High-Throughput Screening and Virtual Screening Methodologies

The discovery of new bioactive 2,5-disubstituted 1,3,4-oxadiazoles is being accelerated by advancements in screening technologies.

Key developments include:

High-Throughput Screening (HTS): The use of automated HTS platforms allows for the rapid screening of large libraries of oxadiazole derivatives against a variety of biological targets.

Virtual Screening (VS): The application of computational methods to screen vast virtual libraries of compounds, which is a cost-effective and time-efficient approach to identify potential drug candidates. nih.gov Pharmacophore-based virtual screening has been successfully used to identify novel 1,3,4-oxadiazole-based hits from large databases. nih.gov

Phenotypic Screening: Employing cell-based assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the biological target.

These advanced screening methodologies, coupled with the other emerging paradigms discussed, will undoubtedly pave the way for the discovery and development of the next generation of 2,5-disubstituted 1,3,4-oxadiazole-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide derivatives or through multistep reactions involving hydrazine intermediates. Key steps include:

- Thiosemicarbazide Route : Reacting substituted hydrazine-carbothioamide with carboxylic acid derivatives under reflux in ethanol or THF. Catalysts like phosphorus oxychloride (POCl₃) enhance cyclization efficiency .

- Optimization : Yield improvements (up to 75–85%) are achieved by controlling temperature (70–90°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 0.5–1.0 eq. of POCl₃). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (methylthio group) and δ 160–165 ppm (oxadiazole ring carbons) are diagnostic. The undecyl chain shows characteristic aliphatic proton signals (δ 1.2–1.5 ppm) .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 313.2 [M+H]⁺ confirms the molecular weight. Fragmentation patterns (e.g., loss of –SCH₃ at m/z 265) validate substituents .

- Elemental Analysis : Expected C, H, N, and S percentages (e.g., C: 63.5%, H: 9.7%, N: 8.9%, S: 10.2%) should align with experimental values within ±0.3% .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., MIC values ranging from 8–64 µg/mL) arise from:

- Structural Variations : Subtle changes in the undecyl chain length or methylthio position alter hydrophobicity and membrane penetration .

- Assay Conditions : Standardize testing protocols (e.g., broth microdilution for MICs, MTT assays for cytotoxicity) to minimize variability. For example, using Staphylococcus aureus ATCC 25923 and HepG2 cells with 48-hour incubation reduces inter-lab differences .

- Computational Modeling : Perform 3D-QSAR or molecular docking to correlate substituent effects with target binding (e.g., EGFR kinase or bacterial topoisomerase IV) .

Q. How can the catalytic efficiency of this compound in multicomponent reactions be enhanced?

- Methodological Answer : The compound’s electron-deficient oxadiazole ring facilitates catalysis in Knoevenagel or Biginelli reactions. Enhance efficiency by:

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve substrate solubility and transition-state stabilization.

- Additives : Use 5 mol% of Pd(OAc)₂ or CuI to accelerate imine formation, reducing reaction time from 24 to 6 hours .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., enol intermediate formation) and adjust temperature (80–100°C) or pressure (under reflux) .

Q. What computational methods predict the photophysical properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- HOMO-LUMO Gaps : Predict bandgap energies (e.g., ~3.2 eV) for OLED or liquid crystal applications. The methylthio group lowers LUMO energy by 0.3 eV, enhancing electron transport .

- Absorption Spectra : TD-DFT simulations of UV-Vis spectra (λmax ≈ 280–320 nm) align with experimental data from ethanol solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.